molecular formula C5H7N3O2 B070959 5-Amino-1H-pyrazole-3-acetic acid CAS No. 174891-10-2

5-Amino-1H-pyrazole-3-acetic acid

Cat. No. B070959
M. Wt: 141.13 g/mol
InChI Key: WROZCSTUPGWSLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Amino-1H-pyrazole-3-acetic acid and its derivatives can be synthesized through various methods. For instance, Joshi et al. (1979) detailed the synthesis of fluorine-containing 5-amino-1,3-disubstituted pyrazoles, which involved condensation reactions in the presence of glacial acetic acid, leading to the formation of 1H-pyrazolo[3,4-b]pyridines (Joshi, Pathak, & Garg, 1979). Pask et al. (2006) described an improved synthesis method for 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole, demonstrating different reaction pathways depending on the electrophiles used (Pask, Camm, Kilner, & Halcrow, 2006).

Molecular Structure Analysis

The molecular structure of 5-Amino-1H-pyrazole-3-acetic acid derivatives is characterized by specific spectroscopic features. For example, the structure of pyrazolo[1,5-a]pyrimidines was confirmed through elemental analysis, IR, and 1H NMR by Wen et al. (2005) (Wen, Wang, Li, & Yang, 2005). Similarly, the structure of various pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides was elucidated using analytical and spectroscopic data by Hafez et al. (2013) (Hafez et al., 2013).

Chemical Reactions and Properties

5-Amino-1H-pyrazole-3-acetic acid and its derivatives undergo various chemical reactions. Dotsenko et al. (2018) reported the formation of new hexahydropyrazolo[1,5-a]quinazolines through a reaction involving 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (Dotsenko, Semenova, Chigorina, Aksenov, & Aksenova, 2018). Ghaedi et al. (2015) synthesized novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Physical Properties Analysis

The physical properties of 5-Amino-1H-pyrazole-3-acetic acid derivatives include fluorescence and spectral characteristics. Hasan, Abbas, and Akhtar (2011) synthesized 1,3,5-triaryl-2-pyrazolines and studied their fluorescent properties in the blue region of the visible spectrum (Hasan, Abbas, & Akhtar, 2011).

Chemical Properties Analysis

The chemical properties of these compounds are diverse, often leading to the formation of complex heterocyclic structures. Shaabani, Nazeri, and Afshari (2018) provided a comprehensive review of the applications of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of diverse organic molecules (Shaabani, Nazeri, & Afshari, 2018).

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 5-Amino-1H-pyrazole-3-acetic acid . This compound, with the chemical formula C5H7N3O2, has a molecular weight of 141.13 g/mol . Here are six unique applications:

  • Antibacterial Properties

    • Results : Inhibition of bacterial growth, potential for drug development .
  • Anti-inflammatory Effects

    • Results : Reduced inflammation, potential therapeutic agent .
  • Anti-cancer Potential

    • Results : Inhibition of tumor growth, induction of apoptosis .
  • Analgesic Properties

    • Results : Reduced pain sensitivity, potential pain management application .
  • Anticonvulsant Activity

    • Results : Suppression of seizures, potential epilepsy treatment .
  • Herbicidal Properties

    • Results : Suppression of weed growth, potential herbicide candidate .

Safety And Hazards

While specific safety and hazards information for 5-Amino-1H-pyrazole-3-acetic acid is not available in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and storing in a dry, cool, and well-ventilated place .

Future Directions

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used to synthesize remarkable organic molecules with versatile functionalities . Given their diverse applications, especially in the field of pharmaceutics and medicinal chemistry, it’s likely that research into 5-Amino-1H-pyrazole-3-acetic acid and similar compounds will continue .

properties

IUPAC Name

2-(3-amino-1H-pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,9,10)(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROZCSTUPGWSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585315
Record name (3-Amino-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1H-pyrazole-3-acetic acid

CAS RN

174891-10-2
Record name (3-Amino-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Amino-2H-pyrazol-3-yl)-acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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